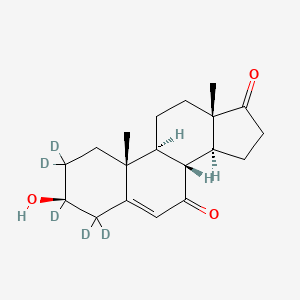![molecular formula C18H17FN2O B12427195 N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SLEC-11 is a synthetic lethal lead compound that has shown potential in the treatment of gastric cancer, particularly in E-cadherin-deficient cells . This compound has been identified as a promising candidate for further research due to its unique properties and effectiveness in targeting specific cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SLEC-11 involves a series of synthetic steps that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including condensation, reduction, and purification processes .
Industrial Production Methods
Industrial production of SLEC-11 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
SLEC-11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SLEC-11 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving SLEC-11 depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of SLEC-11, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
SLEC-11 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of new synthetic lethal agents.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating gastric cancer and other E-cadherin-deficient cancers.
Mechanism of Action
SLEC-11 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound acts as a synthetic lethal agent in E-cadherin-deficient cells, leading to cell death. The exact molecular targets and pathways involved include the inhibition of key enzymes and proteins that are essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
AL-GDa62: Another synthetic lethal lead compound with similar properties and applications.
Other Synthetic Lethal Compounds: Various other compounds that target similar pathways and have potential therapeutic applications.
Uniqueness of SLEC-11
SLEC-11 is unique due to its high specificity and effectiveness in targeting E-cadherin-deficient cells. This makes it a promising candidate for further research and development in the treatment of gastric cancer .
Properties
Molecular Formula |
C18H17FN2O |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C18H17FN2O/c1-12-9-18(20-11-13-3-5-14(19)6-4-13)16-10-15(22-2)7-8-17(16)21-12/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
NWJCMSSQJWHTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC=C(C=C3)F |
solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
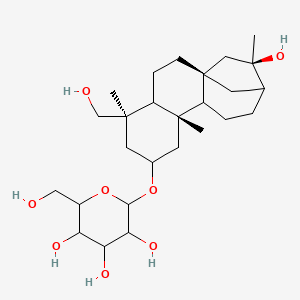
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
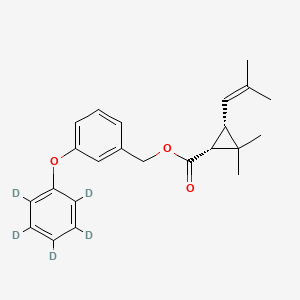
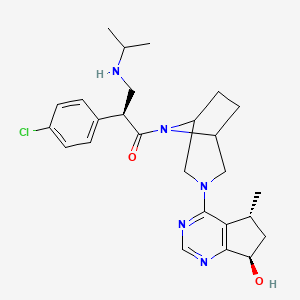
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
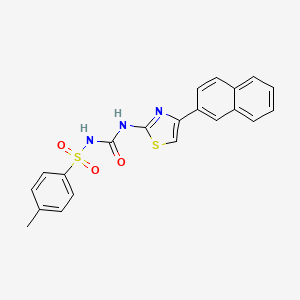
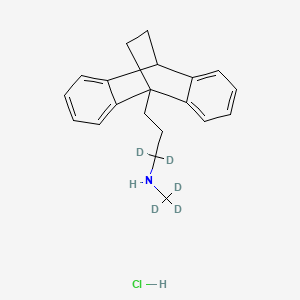
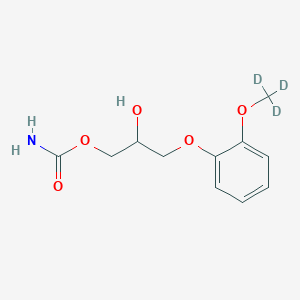
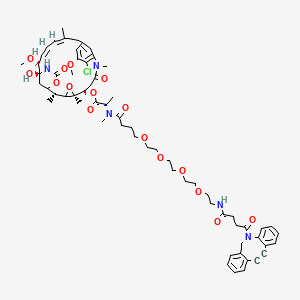
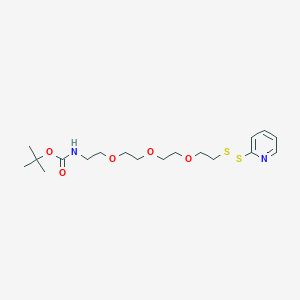
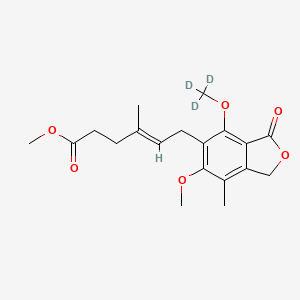
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
